![molecular formula C12H22O B12644583 4-Cyclohexyl-3,3-dimethylbutan-2-one CAS No. 93963-12-3](/img/structure/B12644583.png)
4-Cyclohexyl-3,3-dimethylbutan-2-one
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Overview
Description
4-Cyclohexyl-3,3-dimethylbutan-2-one is a chemical compound with the molecular formula C12H22O It is characterized by a cyclohexyl group attached to a butanone backbone, which includes two methyl groups at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-3,3-dimethylbutan-2-one can be achieved through several methods. One common approach involves the alkylation of cyclohexyl ketone with 3,3-dimethylbutan-2-one under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ketone, followed by the addition of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group or the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Grignard reagents
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Cyclohexyl-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-3,3-dimethylbutan-2-ol: Similar structure but with an alcohol group instead of a ketone.
3,3-Dimethylbutan-2-one: Lacks the cyclohexyl group, making it less bulky and potentially less active in certain reactions.
Cyclohexyl ketone: Contains the cyclohexyl group but lacks the additional methyl groups, leading to different reactivity and properties.
Uniqueness
4-Cyclohexyl-3,3-dimethylbutan-2-one is unique due to its combination of a bulky cyclohexyl group and two methyl groups, which influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Biological Activity
4-Cyclohexyl-3,3-dimethylbutan-2-one, a ketone with the molecular formula C12H22O and CAS number 93963-12-3, has garnered attention in various fields due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Property | Value |
---|---|
CAS Number | 93963-12-3 |
Molecular Formula | C12H22O |
Molecular Weight | 182.30 g/mol |
IUPAC Name | This compound |
LogP | 3.72 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may bind to enzymes or receptors involved in inflammatory pathways, potentially inhibiting their activity and exerting anti-inflammatory effects.
Potential Targets
- Enzymes : It may inhibit enzymes related to inflammation.
- Receptors : Modulation of receptor activity could lead to various biological effects.
Biological Applications
- Anti-inflammatory Effects : Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting certain pro-inflammatory enzymes.
- Analgesic Properties : The compound has been explored for its potential analgesic effects, making it a candidate for pain management therapies.
- Chemical Reactions : It serves as an intermediate in organic synthesis and can participate in various chemical reactions such as oxidation and reduction, which may be relevant for developing therapeutic agents .
Study on Anti-inflammatory Activity
A study conducted on the compound demonstrated its ability to reduce inflammation in animal models. The results indicated a significant decrease in inflammatory markers compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases.
Synthesis and Biological Evaluation
Research published in 2020 focused on synthesizing derivatives of this compound and evaluating their biological activities. Several derivatives showed enhanced anti-inflammatory effects compared to the parent compound, suggesting that structural modifications can lead to improved efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
4-Cyclohexyl-3,3-dimethylbutan-2-ol | Alcohol | Potentially lower anti-inflammatory activity compared to ketone |
3,3-Dimethylbutan-2-one | Ketone | Less bulky; potentially less active |
Cyclohexyl ketone | Ketone | Lacks additional methyl groups; different reactivity |
The structural characteristics of this compound contribute to its unique reactivity and biological interactions. Its bulky cyclohexyl group combined with two methyl groups enhances its potential for enzyme binding and modulation.
Properties
CAS No. |
93963-12-3 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-cyclohexyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H22O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h11H,4-9H2,1-3H3 |
InChI Key |
MQIJHKKGQRWBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CC1CCCCC1 |
Origin of Product |
United States |
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